molecular formula C12H18F2O4 B13507952 1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione

1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione

Cat. No.: B13507952
M. Wt: 264.27 g/mol
InChI Key: OOVDOGURUXMKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione is a fluorinated organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of fluorine atoms in the cyclobutyl ring imparts distinct physicochemical properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring is formed through a cyclization reaction involving suitable precursors

    Attachment of the Diethoxybutane Moiety: The diethoxybutane group is introduced through a nucleophilic substitution reaction. Common reagents for this step include alkyl halides and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: Alkyl halides, NaH, KOtBu

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Functionalized derivatives with amines, thiols, etc.

Scientific Research Applications

1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Investigated for its potential as a bioactive compound. The fluorinated cyclobutyl ring can interact with biological targets, leading to potential therapeutic applications.

    Medicine: Explored for its potential use in drug development. The compound’s stability and reactivity make it a candidate for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique properties can enhance the performance of industrial products.

Mechanism of Action

The mechanism of action of 1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione involves its interaction with molecular targets through the fluorinated cyclobutyl ring. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,3-Difluorocyclobutyl)ethanol
  • 3,3-Difluorocyclobutan-1-amine
  • 1,1-Difluorocyclopropane derivatives

Uniqueness

1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione stands out due to its combination of a fluorinated cyclobutyl ring and a diethoxybutane moiety. This unique structure imparts distinct physicochemical properties, making it a valuable compound for various applications. The presence of fluorine atoms enhances its stability, reactivity, and potential interactions with biological targets, setting it apart from other similar compounds.

Properties

Molecular Formula

C12H18F2O4

Molecular Weight

264.27 g/mol

IUPAC Name

1-(3,3-difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione

InChI

InChI=1S/C12H18F2O4/c1-3-17-11(18-4-2)10(16)5-9(15)8-6-12(13,14)7-8/h8,11H,3-7H2,1-2H3

InChI Key

OOVDOGURUXMKAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)CC(=O)C1CC(C1)(F)F)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.